N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-7-5-10-17(13-15)26-20(24-25-22(26)28-2)14-23-21(27)19-12-6-9-16-8-3-4-11-18(16)19/h3-13H,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGBQEIQPZQAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SC)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Coupling with Naphthalene-1-carboxamide: The final step involves coupling the triazole derivative with naphthalene-1-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes nucleophilic displacement under basic conditions. For example:
Reaction:
Conditions:
-
Methyl iodide and a base (e.g., K₂CO₃) facilitate alkylation.
-
Thiols or amines replace the methylsulfanyl group in polar aprotic solvents (DMF, 60°C) .
Table 1: Substitution Reactions of Methylsulfanyl Group
| Nucleophile | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| SH⁻ | Thiol derivative | 72% | DMF, 60°C, 12h | |
| NH₃ | Amino-triazole derivative | 68% | EtOH, reflux, 8h |
Oxidation of Methylsulfanyl Group
The sulfur atom in -SMe is susceptible to oxidation, forming sulfoxide (-SO) or sulfone (-SO₂) derivatives.
Reaction Pathways:
Key Data:
-
Sulfoxide formation: 30% H₂O₂, acetic acid, 0°C, 2h (85% yield).
Reactivity of the 1,2,4-Triazole Ring
The triazole core participates in electrophilic substitutions and coordination chemistry:
Electrophilic Aromatic Substitution
The 3-methylphenyl group directs electrophiles to the para position.
Example: Nitration
Conditions: Concentrated H₂SO₄, 0–5°C, 4h .
Metal Coordination
The triazole nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .
Hydrolysis of Naphthalene Carboxamide
The amide bond undergoes hydrolysis under acidic or basic conditions:
Reaction:
Conditions:
Functionalization of the Naphthalene Ring
The naphthalene moiety undergoes electrophilic substitution, influenced by the carboxamide’s meta-directing effect:
Example: Bromination
Conditions: Br₂ in CCl₄, FeBr₃ catalyst, 25°C, 2h .
Cycloaddition Reactions
The triazole ring participates in Huisgen 1,3-dipolar cycloadditions with alkynes, though steric hindrance from the 3-methylphenyl group limits reactivity .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and methylsulfanyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cresol: A methylphenol derivative with antimicrobial properties.
Benzyl alcohol: An aromatic alcohol with various industrial applications.
Triazole derivatives: A class of compounds with diverse biological activities.
Uniqueness
N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring, triazole ring, and methylsulfanyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities. The findings are supported by data tables and relevant research studies.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with a triazole moiety and a methylsulfanyl group. The structural complexity contributes to its diverse biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related naphthalene carboxamides, with promising results:
- Minimum Inhibitory Concentration (MIC) :
- Naphthalene derivatives have shown MIC values comparable to standard antibiotics like rifampicin and ciprofloxacin. For instance, compounds similar to this compound exhibited MIC values in the range of 15.2 µmol/L against Mycobacterium kansasii and 26.0 µmol/L against methicillin-resistant Staphylococcus aureus .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound | MIC (µmol/L) | Target Pathogen |
|---|---|---|
| N-{[4-(3-methylphenyl)... | 15.2 | M. kansasii |
| N-(3-nitrophenyl)naphthalene... | 26.0 | MRSA |
| N-(2-hydroxyphenyl)naphthalene... | 51.9 | M. marinum |
Anti-inflammatory Activity
The anti-inflammatory effects of naphthalene derivatives have also been documented. A study highlighted that certain naphthalene carboxamides inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- IC50 Values :
Table 2: Inhibition of COX Enzymes by Naphthalene Derivatives
| Compound | IC50 (µM) | COX Enzyme |
|---|---|---|
| Compound A | 19.45 | COX-1 |
| Compound B | 42.1 | COX-2 |
Anticancer Activity
Research into the anticancer properties of related compounds has revealed significant potential:
- Cell Line Studies :
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | Mia PaCa-2 | 12.5 |
| Compound D | PANC-1 | 15.0 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Q & A
Q. What are the critical steps in optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation between the triazole and naphthalene moieties .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) followed by recrystallization from ethanol improves purity .
- Yield maximization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of triazole to naphthalene precursor) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., methylsulfanyl at C5 of triazole, naphthalene carboxamide linkage) .
- X-ray crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve bond lengths/angles and validate the triazole-naphthalene conformation .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 456.12) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicology : Refer to naphthalene derivatives’ profiles (e.g., hepatotoxicity risks) and use fume hoods to avoid inhalation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal exposure .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HepG2 for cytotoxicity) .
- Data normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and statistical tools (e.g., ANOVA with p < 0.05) to minimize variability .
- Mechanistic studies : Combine in vitro assays (e.g., kinase inhibition) with molecular docking to identify off-target effects .
Q. What in silico strategies predict the molecular targets of this triazole-naphthalene hybrid?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 1ATP for ATP-binding sites) .
- QSAR modeling : Correlate substituent effects (e.g., methylsulfanyl’s lipophilicity) with bioactivity using descriptors like LogP and polar surface area .
- Pharmacophore mapping : Identify essential features (e.g., triazole’s hydrogen-bonding capacity) using Schrödinger’s Phase .
Q. How does the methylsulfanyl group influence pharmacokinetics and metabolic stability?
- Methodological Answer :
- Metabolic pathways : The methylsulfanyl group undergoes CYP450-mediated oxidation to sulfoxide/sulfone metabolites, which can be tracked via LC-MS/MS .
- Stability assays : Compare plasma half-life () of the parent compound vs. analogs lacking sulfur substituents in microsomal preparations .
- Lipophilicity : Measure LogD (octanol/water) to assess blood-brain barrier penetration potential .
Q. How can SAR studies enhance selectivity for a specific enzyme target?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (e.g., Cl, F) at the 3-methylphenyl position to modulate steric effects .
- Bioactivity profiling : Test analogs against panels of enzymes (e.g., kinases, proteases) to identify selectivity trends .
- Crystallographic analysis : Resolve co-crystal structures with target enzymes (e.g., using SHELX) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
